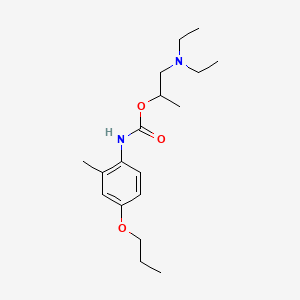
1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is a chemical compound with a molecular formula of C18H30N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propan-2-yl group, and a carbamate group attached to a 2-methyl-4-propoxyphenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate typically involves the reaction of 1-(diethylamino)propan-2-ol with 2-methyl-4-propoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.
科学的研究の応用
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mode of action fully.
類似化合物との比較
Similar Compounds
- 1-(Diethylamino)-2-propanyl [4-(hexyloxy)-2-methylphenyl]carbamate
- N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide
Uniqueness
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of diethylamino and carbamate groups, along with the propoxyphenyl moiety, differentiates it from other similar compounds and contributes to its specific applications and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is a synthetic compound that belongs to the class of carbamates. This compound exhibits significant biological activity, particularly in pharmacological applications. Understanding its biological effects is crucial for potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a diethylamino group, a propan-2-yl moiety, and a carbamate functional group attached to a phenyl ring with a propoxy substituent.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, altering physiological responses.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- CNS Activity : The diethylamino group suggests potential central nervous system (CNS) activity, possibly affecting mood and cognition.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Antimicrobial Activity : Some derivatives of carbamates have shown antimicrobial properties, which could extend to this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CNS Modulation | Potential anxiolytic effects | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against specific bacterial strains |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Carbamate, Propoxy group | CNS effects, Anti-inflammatory |
| Phenyl-N-methyl carbamate | Simple carbamate structure | Limited CNS activity |
| Non-imidazole alkylamines | Alkylamine structure | H3 receptor modulation |
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study on CNS Effects : A study demonstrated that compounds with diethylamino groups exhibited significant anxiolytic effects in animal models. The mechanism was linked to modulation of GABAergic neurotransmission.
- Anti-inflammatory Study : Research showed that carbamate derivatives reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating conditions like arthritis.
- Antimicrobial Research : A comparative study found that certain carbamate derivatives had notable antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents.
特性
CAS番号 |
64020-69-5 |
|---|---|
分子式 |
C18H30N2O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-6-11-22-16-9-10-17(14(4)12-16)19-18(21)23-15(5)13-20(7-2)8-3/h9-10,12,15H,6-8,11,13H2,1-5H3,(H,19,21) |
InChIキー |
LEJYTJPNWHCABN-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















